molecular formula C8H7Br3 B13406702 1-(Bromomethyl)-4-(dibromomethyl)benzene

1-(Bromomethyl)-4-(dibromomethyl)benzene

Cat. No.: B13406702
M. Wt: 342.85 g/mol
InChI Key: FTUFZKWDDCIZAC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(dibromomethyl)benzene is an organic compound with the molecular formula C8H7Br3 It is a derivative of benzene, where two bromomethyl groups are attached to the benzene ring at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(dibromomethyl)benzene can be synthesized through the bromination of 4-methylbenzyl bromide. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) to facilitate the electrophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(dibromomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution: Products include derivatives with various functional groups replacing the bromomethyl groups.

    Oxidation: Products include benzoic acid or benzaldehyde derivatives.

    Reduction: Products include toluene derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-(dibromomethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(dibromomethyl)benzene involves its ability to undergo electrophilic substitution reactions. The bromomethyl groups act as electrophiles, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

    Benzyl Bromide: Similar in structure but with only one bromomethyl group.

    Dibromomethylbenzene: Similar but with bromomethyl groups at different positions on the benzene ring.

    Bromobenzene: Contains a single bromine atom attached to the benzene ring.

Uniqueness: 1-(Bromomethyl)-4-(dibromomethyl)benzene is unique due to the presence of two bromomethyl groups at specific positions, which imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical properties and reactivity make it a valuable compound for further research and application.

Properties

IUPAC Name

1-(bromomethyl)-4-(dibromomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUFZKWDDCIZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.85 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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